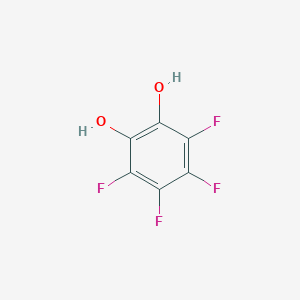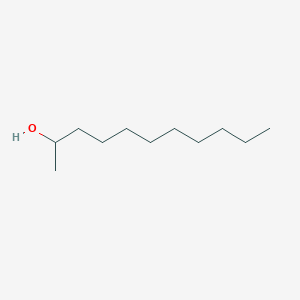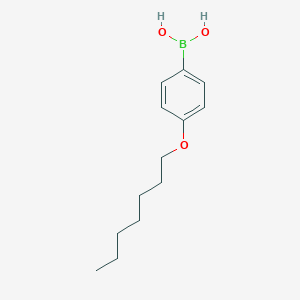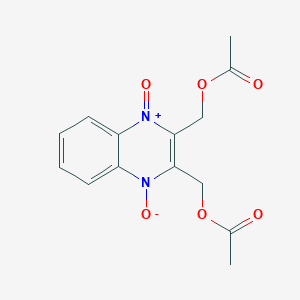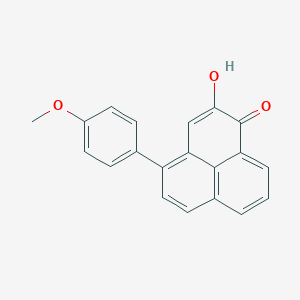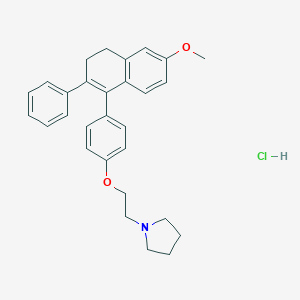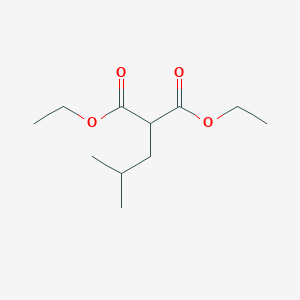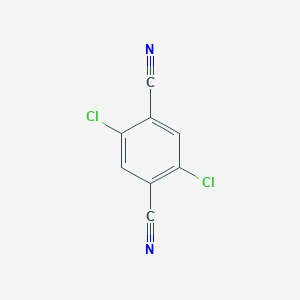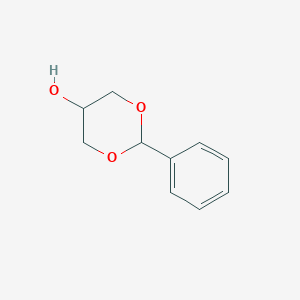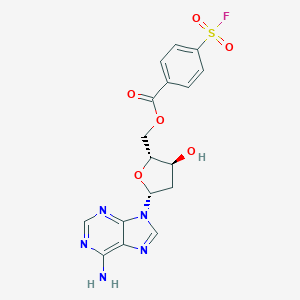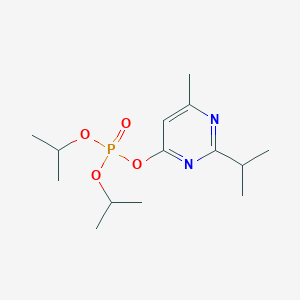
Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester, commonly known as DIPYR, is a chemical compound that has been widely used in scientific research due to its unique properties. DIPYR is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) that has been shown to have a significant impact on various physiological and biochemical processes. In
Wirkmechanismus
DIPYR inhibits Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters by binding to the active site of the enzyme, thereby preventing the hydrolysis of cyclic nucleotides. This results in an increase in the levels of cAMP and cGMP in cells, which in turn activates downstream signaling pathways. The mechanism of action of DIPYR has been studied extensively using biochemical and structural approaches, which have provided insights into its binding mode and selectivity towards different Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester isoforms.
Biochemical and Physiological Effects
DIPYR has been shown to have a wide range of biochemical and physiological effects. In the nervous system, it has been shown to enhance synaptic plasticity and improve memory in animal models. In the immune system, it has been shown to modulate the activity of immune cells such as T cells and macrophages. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
DIPYR has several advantages for lab experiments, including its high potency and selectivity towards Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters, its solubility in organic solvents, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
For research on DIPYR include the development of more selective and potent inhibitors of Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters and the use of DIPYR in combination therapies for various diseases.
Synthesemethoden
The synthesis of DIPYR involves the reaction between 2,6-dimethyl-4-chloropyrimidine and diisopropyl phosphorochloridate. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
DIPYR has been extensively used in scientific research to study the role of Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters in various biological processes. Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters are a family of enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP in cells. DIPYR has been shown to be a potent and selective inhibitor of Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters, particularly Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester4 and Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester5. This has led to its use in various research areas such as neuroscience, immunology, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
1708-52-7 |
|---|---|
Produktname |
Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester |
Molekularformel |
C14H25N2O4P |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
(6-methyl-2-propan-2-ylpyrimidin-4-yl) dipropan-2-yl phosphate |
InChI |
InChI=1S/C14H25N2O4P/c1-9(2)14-15-12(7)8-13(16-14)20-21(17,18-10(3)4)19-11(5)6/h8-11H,1-7H3 |
InChI-Schlüssel |
JTRAHNUXOPJVOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(C)C)OP(=O)(OC(C)C)OC(C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)C(C)C)OP(=O)(OC(C)C)OC(C)C |
Andere CAS-Nummern |
1708-52-7 |
Synonyme |
4-dipropan-2-yloxyphosphoryloxy-6-methyl-2-propan-2-yl-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



